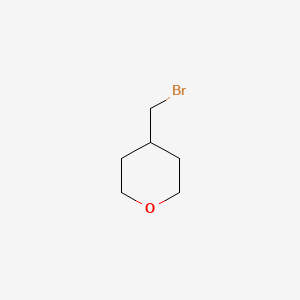
4-Bromo-1-fluoro-2-nitrobenzene
Übersicht
Beschreibung
The compound 4-Bromo-1-fluoro-2-nitrobenzene is a halogenated nitrobenzene derivative, which is a class of compounds that have been extensively studied due to their importance in various chemical syntheses and industrial applications. These compounds often serve as intermediates in the production of pharmaceuticals, dyes, and organic electroluminescent materials.
Synthesis Analysis
The synthesis of halogenated nitrobenzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene starts with p-xylene and involves nitration, reduction, diazotization, and bromination steps, achieving an overall yield of 30% . Similarly, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, reaching a high yield of 94.8% . These methods highlight the versatility and efficiency of halogenation and nitration reactions in creating substituted benzene compounds.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman. For example, 1-bromo-3-fluorobenzene has been investigated using DFT calculations, which provided insights into the influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring . These studies are crucial for understanding the electronic properties and reactivity of such compounds.
Chemical Reactions Analysis
Halogenated nitrobenzenes can undergo various chemical reactions, including nucleophilic aromatic substitution, which is a key step in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, an important synthon for 18F-arylation reactions . The electrochemical reduction of 1-bromo-4-nitrobenzene has also been explored, demonstrating the formation of arylzinc compounds, which are useful intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The presence of halogen atoms and nitro groups can significantly affect properties such as melting and boiling points, solubility, and reactivity. For instance, the smectic properties of 4-[2-(Perfluoroalkyl)ethoxy]-substituted nitrobenzenes have been studied, revealing interesting thermal properties and smectic phases characterized by X-ray diffraction . These properties are essential for the application of these compounds in liquid-crystalline materials.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Anti-inflammatory Agents
- Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents . These agents are typically used to reduce inflammation and can be beneficial in a variety of medical conditions, including arthritis, asthma, and autoimmune diseases.
2. Sonogashira Reaction
- Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . The Sonogashira reaction is a cross-coupling reaction used in organic chemistry to synthesize carbon–carbon bonds.
3. Synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol
- Summary of Application: 4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol . This compound could be used as a building block in the synthesis of various organic compounds.
4. Synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile
Eigenschaften
IUPAC Name |
4-bromo-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEANKGXXSENNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371281 | |
| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-nitrobenzene | |
CAS RN |
364-73-8 | |
| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)




![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)

